molecular formula C22H25N3O5 B10999350 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10999350
M. Wt: 411.5 g/mol
InChI Key: CEYSTIXSIZCDEG-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3,4-dimethoxyphenyl group attached via a carbonyl-aminoethyl chain. This compound’s design suggests applications in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding motifs, such as kinase inhibitors or GPCR modulators.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H25N3O5/c1-29-18-9-8-15(12-19(18)30-2)21(27)23-10-11-24-22(28)16-13-20(26)25(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

CEYSTIXSIZCDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Dimethoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, making it useful in the development of more complex molecules.
  • Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for understanding reaction mechanisms and developing new synthetic pathways.

Biology

  • Biochemical Probes : N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is being investigated as a biochemical probe to study enzyme activities. Its ability to interact with specific enzymes can provide insights into metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines, suggesting potential therapeutic applications in oncology.

Medicine

  • Therapeutic Potential : The compound's structure suggests potential anti-inflammatory and analgesic properties. Ongoing research is focused on evaluating its efficacy as a treatment option for inflammatory diseases and pain management.
  • Drug Development : The unique properties of this compound make it a candidate for drug development. Its bioactivity profiles are being studied to assess its suitability for clinical applications.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancers.
Cell LineIC50 (µM)Observed Effect
A549 (Lung Cancer)15Significant reduction in viability
MDA-MB-231 (Breast Cancer)12Notable cytotoxicity observed

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs differ in substituents on the phenyl rings, linker chains, and heterocyclic cores. Key comparisons include:

Compound Name Core Structure Substituents Key Features
Target Compound Pyrrolidine-3-carboxamide 1-Phenyl, 3,4-dimethoxyphenyl (via ethylamine linker) High lipophilicity due to methoxy groups; potential for π-π stacking interactions
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () Pyrrolidine-3-carboxamide 1-Phenyl, 3-hydroxyphenyl Reduced lipophilicity vs. methoxy analog; hydroxyl group may enhance solubility
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidine-3-carboxamide 1-(4-Chlorophenyl), acetamidoethyl linker Chlorine increases electron-withdrawing effects; acetamido linker enhances hydrogen bonding
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) () Benzamide 3,4-Dimethoxyphenethylamine Simpler structure; lacks pyrrolidone ring but shares dimethoxyphenyl motif

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas chloro substituents (e.g., ) may slow metabolism .
  • Synthetic Accessibility : Rip-B () was synthesized in 80% yield via benzoylation, suggesting efficient routes for similar carboxamides .

Research Findings and Implications

  • Structural Optimization : Replacing the 3-hydroxyphenyl group () with 3,4-dimethoxyphenyl enhances lipophilicity, which could improve blood-brain barrier penetration for CNS targets .
  • Linker Flexibility : The ethylamine linker in the target compound balances flexibility and rigidity, contrasting with shorter (e.g., acetamidoethyl in ) or bulkier linkers (e.g., phenethyl in ) .
  • Heterocyclic Diversity: Pyridopyrimidinones () and dihydropyridines () demonstrate the pharmacological versatility of aromatic heterocycles, though the pyrrolidone core offers distinct conformational constraints .

Biological Activity

The compound N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula

  • Chemical Formula: C18H22N2O4
  • Molecular Weight: 342.38 g/mol

Structural Characteristics

The compound features a pyrrolidine core, which is significant for its biological activity. The presence of the 3,4-dimethoxyphenyl group is thought to enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines.

Case Study: Anticancer Effects

A study demonstrated that related compounds inhibited the proliferation of pancreatic cancer cells (PANC-1) through apoptotic pathways. The mechanism involved the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroprotection may occur through the inhibition of oxidative stress and modulation of neurotransmitter systems. Compounds with similar structures have been shown to protect neuronal cells from glutamate-induced toxicity .

Anticonvulsant Activity

Research has indicated that certain analogs of pyrrolidine derivatives possess anticonvulsant properties. The mechanism often involves modulation of voltage-gated sodium channels, which are critical in neuronal excitability.

Experimental Findings

In an experimental model using maximal electroshock (MES), specific derivatives demonstrated significant anticonvulsant activity, suggesting that the pyrrolidine framework is essential for this effect .

Summary of Biological Activities

Biological ActivityEffectivenessMechanism
AnticancerHighInduction of apoptosis via ROS
NeuroprotectiveModerateInhibition of oxidative stress
AnticonvulsantSignificantModulation of sodium channels

Pharmacological Profile

CompoundTarget DiseaseIC50 (µM)Reference
Pyrrolidine DerivativePancreatic Cancer15
Related CompoundNeurodegeneration20
Analog 1Epilepsy10

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